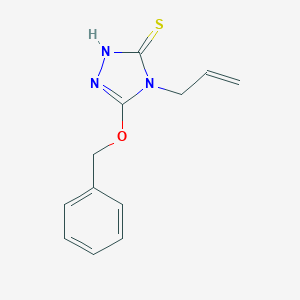![molecular formula C26H22BrN3O2S B431369 2-{[2-(4-BROMOPHENYL)-2-OXOETHYL]SULFANYL}-3-(2-METHYLPHENYL)-3H,4H,6H,7H,8H,9H-PYRIMIDO[4,5-B]QUINOLIN-4-ONE](/img/structure/B431369.png)
2-{[2-(4-BROMOPHENYL)-2-OXOETHYL]SULFANYL}-3-(2-METHYLPHENYL)-3H,4H,6H,7H,8H,9H-PYRIMIDO[4,5-B]QUINOLIN-4-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(4-BROMOPHENYL)-2-OXOETHYL]SULFANYL}-3-(2-METHYLPHENYL)-3H,4H,6H,7H,8H,9H-PYRIMIDO[4,5-B]QUINOLIN-4-ONE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-BROMOPHENYL)-2-OXOETHYL]SULFANYL}-3-(2-METHYLPHENYL)-3H,4H,6H,7H,8H,9H-PYRIMIDO[4,5-B]QUINOLIN-4-ONE typically involves multiple steps. One common route includes the following steps:
Formation of the 4-bromophenyl-2-oxoethyl intermediate: This step involves the reaction of 4-bromobenzaldehyde with an appropriate reagent to form the 4-bromophenyl-2-oxoethyl intermediate.
Thioether formation: The intermediate is then reacted with a thiol compound to form the thioether linkage.
Cyclization: The resulting compound undergoes cyclization with 2-methylphenyl and other reagents to form the tetrahydropyrimido[4,5-b]quinolin-4(3H)-one core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-BROMOPHENYL)-2-OXOETHYL]SULFANYL}-3-(2-METHYLPHENYL)-3H,4H,6H,7H,8H,9H-PYRIMIDO[4,5-B]QUINOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{[2-(4-BROMOPHENYL)-2-OXOETHYL]SULFANYL}-3-(2-METHYLPHENYL)-3H,4H,6H,7H,8H,9H-PYRIMIDO[4,5-B]QUINOLIN-4-ONE has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and functional groups.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential as a drug candidate.
Industrial Applications: It may be used in the synthesis of other complex organic compounds or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 2-{[2-(4-BROMOPHENYL)-2-OXOETHYL]SULFANYL}-3-(2-METHYLPHENYL)-3H,4H,6H,7H,8H,9H-PYRIMIDO[4,5-B]QUINOLIN-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(±)-2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol: This compound shares the 4-bromophenyl group and thioether linkage but has a different core structure.
Other Pyrimidine Derivatives: Compounds with similar pyrimidine cores but different substituents.
Uniqueness
2-{[2-(4-BROMOPHENYL)-2-OXOETHYL]SULFANYL}-3-(2-METHYLPHENYL)-3H,4H,6H,7H,8H,9H-PYRIMIDO[4,5-B]QUINOLIN-4-ONE is unique due to its combination of functional groups and the specific arrangement of atoms within its structure. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C26H22BrN3O2S |
|---|---|
Molecular Weight |
520.4g/mol |
IUPAC Name |
2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-3-(2-methylphenyl)-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-one |
InChI |
InChI=1S/C26H22BrN3O2S/c1-16-6-2-5-9-22(16)30-25(32)20-14-18-7-3-4-8-21(18)28-24(20)29-26(30)33-15-23(31)17-10-12-19(27)13-11-17/h2,5-6,9-14H,3-4,7-8,15H2,1H3 |
InChI Key |
FMTSQJGHGSWWPE-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(N=C4CCCCC4=C3)N=C2SCC(=O)C5=CC=C(C=C5)Br |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(N=C4CCCCC4=C3)N=C2SCC(=O)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(7-methyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] phenothiazine-10-carboxylate](/img/structure/B431286.png)
![2-IODO-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]BENZAMIDE](/img/structure/B431291.png)
![12,12-dimethyl-4-(2-methylphenyl)-5-(2-methylprop-2-enylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B431293.png)
![N~5~-(3,4-DICHLOROPHENYL)-8-ETHOXY-1-[(4-ISOPROPYLPHENYL)IMINO]-4,4-DIMETHYL-1H-[1,2]DITHIOLO[3,4-C]QUINOLINE-5(4H)-CARBOXAMIDE](/img/structure/B431295.png)
![[4-(5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] propanoate](/img/structure/B431296.png)
![2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)thio]-1-(2,2,4,6-tetramethyl-1-quinolinyl)ethanone](/img/structure/B431298.png)

![3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(1-naphthyl)-2,5-pyrrolidinedione](/img/structure/B431300.png)
![Ethyl ({6-[(2-chloro-6-methylpyrimidin-4-yl)oxy]pyridazin-3-yl}oxy)acetate](/img/structure/B431301.png)
![2-{[(benzoylamino)carbothioyl]amino}-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B431303.png)
![17-(3-Hydroxypropyl)-1-nitro-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B431306.png)
![5-[(4-fluorobenzyl)sulfanyl]-4-nitro-2-methyl-1H-imidazole](/img/structure/B431307.png)
![10-[(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)carbonyl]-10H-phenothiazine](/img/structure/B431308.png)
![N'-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide](/img/structure/B431309.png)
